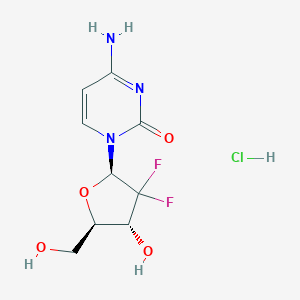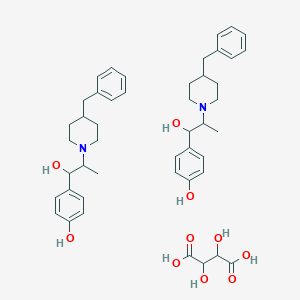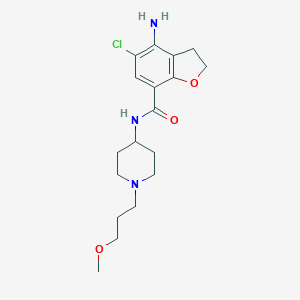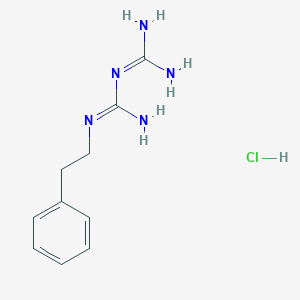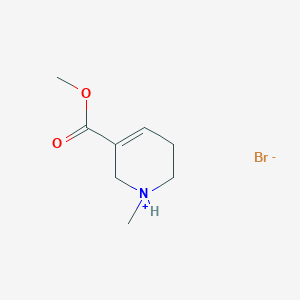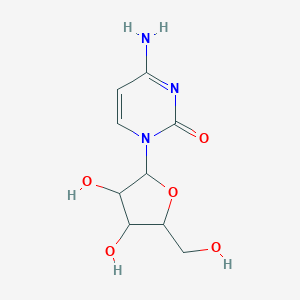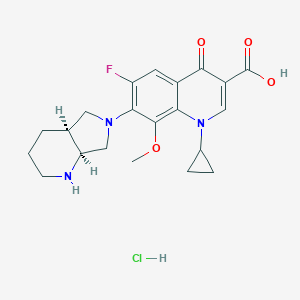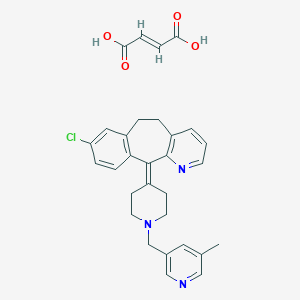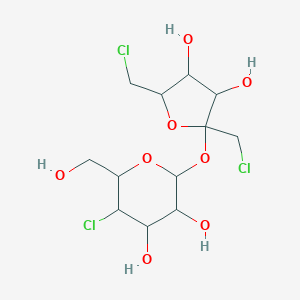
Sucralosa
Descripción general
Descripción
Sucralosa, con la fórmula química C12H19Cl3O8, es un edulcorante de alta intensidad. Fue desarrollado conjuntamente por la empresa británica Tate & Lyle y la Universidad de Londres, con una solicitud de patente presentada en 1976 . A diferencia de otros edulcorantes artificiales, la this compound es única porque se deriva de la sacarosa (azúcar de mesa). Su nombre de marca original, Splenda, refleja su notable dulzura, aproximadamente 320 a 1000 veces más dulce que la sacarosa.
Aplicaciones Científicas De Investigación
La sucralosa encuentra aplicaciones en varios campos:
Industria alimentaria y de bebidas: Se utiliza en bebidas, productos lácteos, mermeladas, jarabes y confitería.
Salud y medicina: Se incluye en productos bajos en calorías para la obesidad, las enfermedades cardiovasculares y el control de la diabetes.
Procesamiento de alimentos: Adecuado para procesos de alta temperatura como la pasteurización y el secado por aspersión.
Mecanismo De Acción
La sucralosa no se metaboliza en el cuerpo y se excreta sin cambios. Interactúa con los receptores del gusto en la lengua, proporcionando dulzura sin aportar calorías. Su seguridad ha sido evaluada exhaustivamente, y se considera segura para el consumo dentro de los límites recomendados .
Análisis Bioquímico
Biochemical Properties
Sucralose interacts with chemosensors in the alimentary tract that play a role in sweet taste sensation and hormone secretion . In rats, sucralose ingestion was shown to increase the expression of the efflux transporter P-glycoprotein (P-gp) and two cytochrome P-450 (CYP) isozymes in the intestine . P-gp and CYP are key components of the presystemic detoxification system involved in first-pass drug metabolism .
Cellular Effects
Research done on animals shows that sucralose can increase inflammation in the body . Over time, inflammation can lead to problems like obesity and diabetes . Sucralose has also been found to affect the proliferation and differentiation of T cells . No effect was observed for B cells and myeloid cells .
Molecular Mechanism
Sucralose interferes with T-cell membrane order and limits PLCγ1-dependent induction of intracellular calcium release into the cytoplasm . Several mechanisms by which sucralose might potentially affect lipid raft formation and/or targeting of individual proteins to lipid rafts are conceivable .
Temporal Effects in Laboratory Settings
The temporal profile of sucralose is different from other sweeteners, with a greater persistence of sweetness in the mouth . The evaluation of the sweeteners in yogurt by consumers using Temporal Dominance of Sensations (TDS) and temporal acceptability method showed that stevia and aspartame showed higher acceptability than other sweeteners .
Dosage Effects in Animal Models
High doses of sucralose reduce immune responses in mice . The researchers did not investigate the sweetener’s effects in humans, and say that it is unlikely that normal consumption of sucralose is harmful .
Metabolic Pathways
Sucralose is a food additive initially used to mitigate glycemic peaks and calorie intake in patients with diabetes and obesity . This review aims to comprehensively explore the effects of sucralose intake on human health by understanding sucralose absorption, metabolism, and excretion .
Transport and Distribution
The transportation of sucrose is divided into active transportation and passive transportation . The long distance is in the concept of “source”, “sink” and “transportation” .
Subcellular Localization
Recent advances on the subcellular localisation and function of sucrose transporters, sucrose facilitators and sucrose transporter-like proteins open new questions about the role of membrane compartmentation on the dimerization, endocytosis, degradation and signaling of plant sucrose transporters .
Métodos De Preparación
a. Rutas Sintéticas
La sucralosa se sintetiza a partir de la sacarosa mediante un proceso de varios pasos. Los pasos clave incluyen la cloración y la descloración selectiva.
Descloración: La sacarosa clorada se desclora selectivamente para formar this compound eliminando átomos de cloro específicos.
b. Producción Industrial
La producción industrial de this compound implica procesos de fabricación a gran escala. Estos incluyen:
Cloración: La sacarosa se clora utilizando cloro y anhídrido acético.
Descloración: El producto clorado se trata con metanol y metóxido de sodio para eliminar átomos de cloro.
Purificación: La this compound resultante se purifica para eliminar las impurezas.
Análisis De Reacciones Químicas
La sucralosa es notablemente estable y no se somete fácilmente a reacciones químicas en condiciones normales. Es importante tener en cuenta que puede degradarse durante el procesamiento de alimentos a alta temperatura, lo que lleva a la formación de subproductos potencialmente dañinos . Las reacciones comunes incluyen la hidrólisis y la descloración.
Comparación Con Compuestos Similares
La sucralosa destaca por su origen en la sacarosa y su alta dulzura. Otros compuestos similares incluyen el aspartamo, la sacarina y los glucósidos de esteviol.
Propiedades
IUPAC Name |
2-[2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQAVOSOZGMPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sucralose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56038-13-2 | |
| Record name | Sucralose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 °C | |
| Record name | Sucralose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


